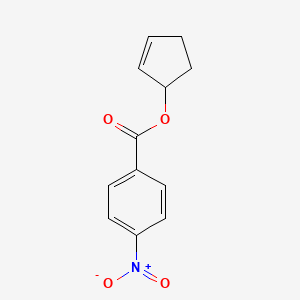
Cyclopent-2-en-1-yl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopent-2-en-1-yl 4-nitrobenzoate is an organic compound that features a cyclopentene ring attached to a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopent-2-en-1-yl 4-nitrobenzoate typically involves the esterification of cyclopent-2-en-1-ol with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can significantly enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Cyclopent-2-en-1-yl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be employed in substitution reactions.
Major Products Formed:
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major products are the corresponding amine and alcohol.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
Cyclopent-2-en-1-yl 4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclopent-2-en-1-yl 4-nitrobenzoate involves the interaction of its functional groups with various molecular targets. The ester group can undergo hydrolysis to release cyclopent-2-en-1-ol and 4-nitrobenzoic acid, which can then participate in further biochemical reactions. The nitro group can be reduced to an amine, which can interact with biological molecules through hydrogen bonding and other interactions.
Comparison with Similar Compounds
Cyclopent-2-en-1-yl 4-nitrobenzoate can be compared with other similar compounds such as:
Cyclopent-2-en-1-yl acetate: Similar ester structure but with an acetate group instead of a nitrobenzoate group.
Cyclopent-2-en-1-yl benzoate: Similar ester structure but with a benzoate group instead of a nitrobenzoate group.
Cyclopent-2-en-1-yl 4-aminobenzoate: Similar ester structure but with an aminobenzoate group instead of a nitrobenzoate group.
Properties
CAS No. |
21985-86-4 |
|---|---|
Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
cyclopent-2-en-1-yl 4-nitrobenzoate |
InChI |
InChI=1S/C12H11NO4/c14-12(17-11-3-1-2-4-11)9-5-7-10(8-6-9)13(15)16/h1,3,5-8,11H,2,4H2 |
InChI Key |
SZTHAWZHGAJPPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















